molecular formula C19H16N4O3S B2423333 4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide CAS No. 899965-65-2

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide

Cat. No.: B2423333
CAS No.: 899965-65-2
M. Wt: 380.42
InChI Key: AUTHSTMSFYJVDV-UHFFFAOYSA-N
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Description

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide is a complex organic compound that features a pyrimidine ring, a thioacetamido group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol intermediate. This intermediate is then reacted with 2-bromoacetamide under basic conditions to form the thioacetamido derivative. Finally, the benzamide group is introduced through a coupling reaction with 4-aminobenzamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamido group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring and benzamide moiety can be reduced to their corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c20-18(26)13-6-8-14(9-7-13)21-17(25)11-27-19-22-15(10-16(24)23-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,20,26)(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTHSTMSFYJVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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